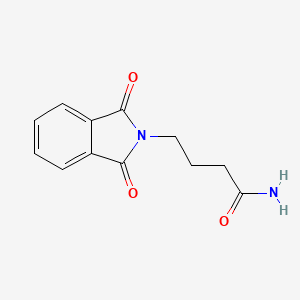

2-Isoindolinebutyramide, 1,3-dioxo-

Beschreibung

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHGEJYFWZKPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188148 | |

| Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-33-4 | |

| Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Phthalimide Synthesis

The 1,3-dioxoisoindoline (phthalimide) moiety serves as the foundational structure for this compound. Industrial-scale phthalimide synthesis typically involves:

-

Catalytic hydrogenation of phthalonitrile : As demonstrated in US6320058B2, phthalonitrile undergoes hydrogenation at 150–180 bar H₂ pressure using a 5% Pt/C catalyst in tetrahydrofuran (THF) or dimethoxyethane (DME) at 50–70°C. This step yields isoindoline, which is subsequently oxidized to phthalimide (1,3-dioxoisoindoline) using agents like KMnO₄ or CrO₃ under acidic conditions.

-

Direct cyclization : Alternative routes employ phthalic anhydride and urea under thermal conditions (180–200°C), though this method is less favored due to lower yields (~60%).

Butyramide Side-Chain Introduction

The N,N-diethylbutanamide group is introduced via nucleophilic acyl substitution or alkylation:

-

Acylation of phthalimide : Reacting phthalimide potassium salt with 4-bromo-N,N-diethylbutanamide in DMF at 80°C for 12 hours achieves C–N bond formation. This method, while effective, requires rigorous purification to remove unreacted bromide.

-

Stepwise assembly : A two-step sequence involves (1) coupling phthalic anhydride with 4-amino-N,N-diethylbutanamide to form an intermediate amic acid, followed by (2) cyclodehydration using acetic anhydride/sodium acetate at reflux.

Optimized Reaction Conditions

Catalytic Hydrogenation Parameters (From Patent US6320058B2)

Post-hydrogenation workup includes:

Side-Chain Acylation Optimization

-

Solvent Selection : DMF outperforms THF or DCM in facilitating higher conversion rates (89% vs. 72% in THF).

-

Base : Et₃N (2.5 equiv) suppresses protonation of the phthalimide anion, enhancing nucleophilicity.

-

Temperature : Reactions conducted at 80°C achieve 90% conversion within 12 hours, whereas room temperature requires 48 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) analysis of the final product reveals:

-

Purity : ≥98.5% (area normalization)

-

Impurities : <0.2% 2-methylbenzylamine (by-product from incomplete hydrogenation).

Challenges and Limitations

By-Product Formation

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isoindolinebutyramide, 1,3-dioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Halogenation agents such as bromine or chlorine

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

2-Isoindolinebutyramide, 1,3-dioxo- has diverse applications in scientific research. It is used in the synthesis of pharmaceuticals, as a building block in organic chemistry, and in the development of new materials. Its biological activity has also been explored for potential therapeutic uses.

Wirkmechanismus

The mechanism by which 2-Isoindolinebutyramide, 1,3-dioxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,3-Diiminoisoindoline (CAS 3468-11-9)

- Structural Differences: Functional Groups: 1,3-Diiminoisoindoline contains two imino (NH) groups at positions 1 and 3, whereas 2-Isoindolinebutyramide, 1,3-dioxo- replaces these with ketone (C=O) groups and adds a butyramide (CONH2) chain at position 2.

- Applications: 1,3-Diiminoisoindoline is primarily used as a pigment intermediate, particularly in phthalocyanine synthesis .

Isoxazole Derivatives (e.g., 3,5-Disubstituted Isoxazoles)

Synthetic Pathways :

Reactivity :

- Isoxazoles are electron-deficient heterocycles prone to electrophilic substitution, while the isoindoline core in the target compound may exhibit nucleophilic reactivity at the amide or ketone sites.

Research Findings and Limitations

- However, analogous isoindoline derivatives often employ condensation or cyclization reactions under controlled conditions.

- Functional Group Impact: The dioxo groups in the target compound may reduce nucleophilicity compared to 1,3-diiminoisoindoline, altering its interaction with metal ions or biomolecules.

- Safety and Handling: While 1,3-diiminoisoindoline is flagged for avoiding contact with food/water, similar precautions likely apply to 2-Isoindolinebutyramide, 1,3-dioxo- due to its reactive amide and ketone groups .

Biologische Aktivität

2-Isoindolinebutyramide, 1,3-dioxo- (CAS No. 3459-33-4) is a compound with significant biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Characteristics

2-Isoindolinebutyramide, 1,3-dioxo- is characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. Its molecular formula is , with a molecular weight of approximately 232.23 g/mol. The compound's structure allows for diverse interactions within biological systems, making it a candidate for various applications.

The biological effects of 2-Isoindolinebutyramide, 1,3-dioxo- are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. For instance, the compound may act as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and immune responses .

Biological Activity

Research indicates that 2-Isoindolinebutyramide exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may enhance immune responses against viral infections. Similar compounds have shown promise in activating Toll-like receptors (TLRs), which are essential for initiating immune responses against pathogens .

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. It may induce apoptosis or inhibit proliferation in cancer cells through specific signaling pathways.

- Antimicrobial Effects : There is emerging evidence that 2-Isoindolinebutyramide possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Case Studies

- Antiviral Activity Against HIV : A study explored the effects of TLR7/8 agonists in enhancing antiviral responses in HIV-infected individuals. Compounds similar to 2-Isoindolinebutyramide were evaluated for their ability to reduce viral loads and improve T-cell responses .

- Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of isoindoline compounds can inhibit the growth of various cancer cell lines, suggesting that 2-Isoindolinebutyramide may share similar properties.

Data Table: Biological Activities of 2-Isoindolinebutyramide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Isoindolinebutyramide, 1,3-dioxo- and its derivatives?

- Methodological Answer : The core synthesis involves functionalizing the isoindoline-1,3-dione moiety. Key steps include:

- Substitution reactions : Using acyl chlorides (e.g., benzoyl chloride derivatives) to introduce alkyl or aryl groups at the 2-position .

- Oxidation/Reduction : Controlled oxidation with potassium permanganate or reduction with lithium aluminum hydride to modify side chains .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating intermediates and final products .

- Example : A derivative with a tetrahydrofuranmethyl group was synthesized via nucleophilic substitution of 2-(chloromethyl)benzoyl chloride with tetrahydrofurfurylamine, followed by carboxylation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and stereochemistry. IR spectroscopy identifies carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for derivatives with labile functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 2-Isoindolinebutyramide derivatives?

- Methodological Answer :

- Cross-Validation : Compare synthetic yields and side products across multiple reaction conditions (e.g., solvent polarity, temperature gradients) .

- Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity in substitution reactions, explaining observed vs. expected product ratios .

- Case Study : Discrepancies in the reactivity of 2-(tetrahydrofuranmethyl) derivatives were resolved by identifying competing pathways (e.g., steric hindrance vs. electronic effects) .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) facilitate cross-coupling reactions for sterically hindered substrates .

- Stepwise Synthesis : Introduce bulky groups in later stages to avoid steric clashes during core formation .

Q. How can researchers validate the biological activity of 2-Isoindolinebutyramide derivatives without FDA approval?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., hydrolases or kinases) using fluorescence-based assays. For example, derivatives with carboxylic acid groups showed activity in enzyme-catalyzed synthesis studies .

- Toxicity Screening : Use cell viability assays (e.g., MTT) to establish preliminary safety profiles .

- Ethical Compliance : Adhere to institutional guidelines for non-human testing, as these compounds are strictly for research .

Data Analysis and Interpretation

Q. How should researchers handle inconsistent spectral data for isoindoline derivatives?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent synthetic protocols to rule out procedural errors .

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals in complex mixtures .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate spectral outliers with reaction variables .

Q. What are the limitations of computational models in predicting isoindoline derivative stability?

- Methodological Answer :

- Force Field Accuracy : Traditional models may fail for non-planar dioxo moieties; use ab initio methods (e.g., MP2) for accurate conformational analysis .

- Solvent Effects : Incorporate explicit solvent models (e.g., PCM) to predict hydrolysis rates of labile esters .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for multi-gram quantities?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps .

- Green Chemistry : Replace toxic oxidizing agents (e.g., CrO) with catalytic systems (e.g., TEMPO/NaClO) .

Q. What controls are essential for ensuring reproducibility in substitution reactions?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acyl chlorides .

- Reagent Purity : Pre-purify starting materials (e.g., column chromatography for amines) to avoid competing reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.